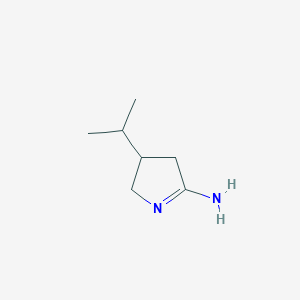

4-Isopropyl-pyrrolidin-(2Z)-ylideneamine

描述

属性

分子式 |

C7H14N2 |

|---|---|

分子量 |

126.20 g/mol |

IUPAC 名称 |

3-propan-2-yl-3,4-dihydro-2H-pyrrol-5-amine |

InChI |

InChI=1S/C7H14N2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3,(H2,8,9) |

InChI 键 |

PUOKLNVZFQOPOS-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1CC(=NC1)N |

产品来源 |

United States |

相似化合物的比较

Structural Analogues

The following table compares 4-Isopropyl-pyrrolidin-(2Z)-ylideneamine with structurally related compounds from the evidence:

Key Observations :

- Pyrrolidine Derivatives : Unlike 1-Methoxycarbonyl-pyrrolidine, the target compound lacks ester functionality but includes an imine group, which may confer metal-binding capabilities .

- Isopropyl Substituents : The compound in shares the isopropyl group but on a pyrrolopyridine scaffold, suggesting divergent electronic and steric effects compared to the pyrrolidine core.

Reactivity and Stability

- Imine Group : The (2Z)-ylideneamine moiety may exhibit tautomerism or hydrolysis susceptibility under acidic/basic conditions, akin to imines in other heterocycles .

- Isopropyl Effect : The bulky isopropyl group in the target compound and the pyrrolopyridine derivative likely reduces ring strain but may hinder nucleophilic attack at adjacent positions.

准备方法

Ti–Mg-Catalyzed Carbocyclization

A highly selective method involves the cyclization of N-allyl-substituted propargylamines using a Ti(O-iPr)₄/EtMgBr catalytic system.

-

Substrate : N-(4-Chlorobenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine.

-

Conditions :

-

Catalyst: 15 mol% Ti(O-iPr)₄, 20 mol% EtMgBr.

-

Solvent: Dichloromethane, hexane, or toluene.

-

Reagent: Et₂Zn (2.5 equiv) at room temperature for 18 hours.

-

-

Outcome :

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization in solvent-free conditions:

-

Substrate : 3-Aminothiophene-3-carboxylic acid esters.

-

Conditions :

-

150°C, 20 minutes.

-

Catalyst: None (thermal activation).

-

-

Outcome :

Catalytic Reductive Cyclization via Azomethine Ylides

Iridium-Catalyzed Method

A modern approach employs iridium catalysis to generate azomethine ylides for [3+2] cycloaddition:

-

Substrate : N-Trimethylsilyl lactams or amides.

-

Conditions :

-

Catalyst: 1 mol% Vaska’s complex (IrCl(CO)(PPh₃)₂).

-

Reductant: Tetramethyldisiloxane (TMDS).

-

Solvent: THF, 60°C, 12 hours.

-

-

Outcome :

Organo-Silver Catalyzed Synthesis

Silver Complex-Mediated Cyclization

Patents describe Ag(PPh₃)X (X = Cl, Br)-catalyzed reactions for pyrazolidinones, adaptable to pyrrolidines:

-

Substrate : 3-Chloro-2-hydrazinopyridine + di-isopropyl maleate.

-

Conditions :

-

Catalyst: 0.0002 mol Ag(PPh₃)Br per mole substrate.

-

Solvent: Sodium isopropoxide slurry, 25–30°C.

-

-

Outcome :

Comparative Analysis of Methods

Structural Validation and Characterization

常见问题

Q. What are the optimal synthetic routes for 4-Isopropyl-pyrrolidin-(2Z)-ylideneamine?

- Methodological Answer : Synthesis typically involves alkylation of pyrrolidine derivatives followed by deprotonation to form the ylideneamine moiety. For example, alkylation of a precursor (e.g., 1-methylpyrrolidine-2-amine) with isopropyl halides in solvents like tetrahydrofuran (THF) or acetonitrile, using bases such as potassium hydroxide (KOH) or cesium carbonate. Temperature control (e.g., <66°C) is critical to avoid dimerization by-products . Purification via chromatography or recrystallization improves yield.

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

Q. What solvents and reaction conditions stabilize this compound during synthesis?

- Methodological Answer : Non-polar solvents (e.g., benzene, THF) under inert atmospheres (N/Ar) minimize oxidation. Avoid prolonged exposure to moisture or high temperatures. Storage at -22°C in amber vials prevents decomposition .

Advanced Research Questions

Q. How can the stereochemical configuration of the (2Z)-ylideneamine group be unequivocally determined?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL .

- NOESY NMR : Detect spatial proximity between the isopropyl group and adjacent protons to confirm the Z-configuration .

- DFT Calculations : Compare experimental and computed chemical shifts for validation .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?

- Methodological Answer :

- Cross-Validation : Re-examine NMR sample preparation (e.g., solvent effects, concentration).

- Dynamic Effects : Consider tautomerization or conformational flexibility in solution (e.g., variable-temperature NMR).

- High-Resolution MS : Rule out isotopic or adduct interference .

Q. How can the compound’s reactivity be exploited in catalysis or medicinal chemistry?

- Methodological Answer :

- Coordination Chemistry : The ylideneamine nitrogen can act as a ligand for transition metals (e.g., Au(I), Pt(II)) to form complexes with potential anticancer or antimicrobial activity. Optimize metal-to-ligand ratios in THF at 25°C .

- Bioactivity Screening : Use in vitro assays (e.g., enzyme inhibition, cell viability) with controls to assess selectivity. Compare with structurally similar compounds (e.g., piperidine analogs) to identify structure-activity relationships .

Q. What analytical challenges arise when quantifying trace impurities in the compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。